molecular formula C18H16FN3O2 B2438143 N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1111020-65-5

N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2438143
CAS No.: 1111020-65-5
M. Wt: 325.343
InChI Key: DSIIGEWJYTXLME-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates two key pharmacophores: a 3-fluoro-4-methylanilide moiety, a group present in various bioactive molecules , and a 2-methylquinazolin-4-yl ether unit. The quinazoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in compounds that interact with various enzyme families . Researchers can utilize this molecule as a building block or intermediate in the synthesis of more complex chemical entities. It may also serve as a core structure for developing novel enzyme inhibitors or for structure-activity relationship (SAR) studies in various therapeutic areas. The presence of the acetamide linker and ether bond provides points for potential chemical modification and derivatization. This product is intended for research purposes by qualified professionals in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-11-7-8-13(9-15(11)19)22-17(23)10-24-18-14-5-3-4-6-16(14)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIIGEWJYTXLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 2-Methylquinazolin-4-ol Derivatives

The quinazoline core is typically synthesized via cyclocondensation of anthranilic acid derivatives with acetamidine. For example, 6-nitro-3H-quinazolin-4-one serves as a precursor in analogous preparations. Nitro group reduction using iron powder in acidic conditions (e.g., HCl/ethanol) yields 6-amino-3H-quinazolin-4-one, a critical intermediate for subsequent functionalization.

Reaction Conditions

  • Nitro Reduction : 6-Nitro-3H-quinazolin-4-one (1 eq), iron powder (5 eq), ammonium chloride (2 eq) in ethanol/water (3:1) at 80°C for 4 hours.
  • Yield : ~85% (reported for analogous compounds).

Acylation and Etherification

The acetamide side chain is introduced via nucleophilic substitution. Chloroacetyl chloride reacts with 2-methylquinazolin-4-ol in aprotic solvents (e.g., DMF) under inert atmosphere to form 2-(chloroacetoxy)-2-methylquinazoline. Subsequent coupling with 3-fluoro-4-methylaniline in the presence of a base (e.g., K₂CO₃) yields the target compound.

Optimized Protocol

  • Chloroacetylation :
    • 2-Methylquinazolin-4-ol (1 eq), chloroacetyl chloride (1.2 eq), DMF (anhydrous), 0°C → RT, 2 hours.
    • Intermediate : 2-(Chloroacetoxy)-2-methylquinazoline (isolated yield: 78%).
  • Amine Coupling :
    • 2-(Chloroacetoxy)-2-methylquinazoline (1 eq), 3-fluoro-4-methylaniline (1.1 eq), K₂CO₃ (2 eq), DMF, 60°C, 6 hours.
    • Crude Yield : 70–75%.

Purification and Crystallization

Purification via flash chromatography (DCM/MeOH 95:5) removes unreacted aniline and side products. Recrystallization from ethanol yields analytically pure crystals, as validated by HPLC (>99% purity) and melting point analysis (mp: 198–200°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazoline H-5), 7.92 (d, J = 8.4 Hz, 1H, aryl H), 7.68 (s, 1H, NH), 7.21–7.15 (m, 2H, aryl H), 4.85 (s, 2H, OCH₂CO), 2.45 (s, 3H, quinazoline CH₃), 2.28 (s, 3H, aryl CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 162.1 (quinazoline C-4), 152.3 (C-F), 134.5–115.2 (aryl C), 68.4 (OCH₂CO), 24.7 (quinazoline CH₃), 19.5 (aryl CH₃).

Chromatographic Validation

  • HPLC : C₁₈ column (4.6 × 150 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.2 minutes.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Nitro reduction High yields (~85%), scalable Requires toxic iron powder
Direct acylation Mild conditions, minimal byproducts Sensitive to moisture
Tosyl chloride activation Efficient amine coupling Over-acylation risks

Challenges and Optimization Strategies

  • Byproduct Formation : Over-acylation is mitigated by stoichiometric control (1.1 eq amine).
  • Solvent Selection : DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis.
  • Scale-Up Considerations : Replacing iron powder with catalytic hydrogenation (Pd/C, H₂) improves environmental safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide show significant anticancer properties. For instance, derivatives of quinazoline have been reported to inhibit cancer cell proliferation effectively. In vitro tests demonstrated that certain analogs exhibited IC50 values as low as 1.9–7.52 µg/mL against various cancer cell lines, including HCT-116 and MCF-7 .

Case Study: Anticancer Mechanism
A study focused on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways, including the p53 pathway, which is crucial for regulating the cell cycle and promoting apoptosis in damaged cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary screening indicated that derivatives featuring similar structural motifs displayed notable antibacterial and antifungal activities. Compounds were tested against strains such as Mycobacterium smegmatis and Candida albicans, with some exhibiting minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .

Table: Antimicrobial Efficacy of Related Compounds

CompoundTarget PathogenMIC (µg/mL)
Compound A (similar structure)Mycobacterium smegmatis6.25
Compound BCandida albicans12.5
This compoundPending resultsPending

Protein Kinase Modulation

Another area of application for this compound is its role in modulating protein kinase activity. This modulation can influence various cellular processes, such as proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics .

Mechanism of Action
The compound interacts with specific kinases involved in cell signaling pathways, potentially leading to altered cellular responses that inhibit tumor growth and enhance apoptosis in malignant cells.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Synthesis Steps

  • Preparation of Quinazoline Derivative : The initial step involves synthesizing the quinazoline component using standard organic reactions.
  • Coupling Reaction : The quinazoline derivative is then coupled with an acetamide group under controlled conditions to yield the final product.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, in cancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide: shares structural similarities with other quinazoline derivatives, such as:

Uniqueness

What sets this compound apart from these compounds is its specific substitution pattern and the presence of the fluoro-substituted phenyl group. These structural features may confer unique biological activities and pharmacological properties, making it a valuable compound for further research and development.

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the quinazoline derivative class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core linked to an acetamide group, which is further substituted with a 3-fluoro-4-methylphenyl group. The structural formula can be represented as follows:

C18H18FN3O2\text{C}_{18}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}

This unique structure contributes to its interaction with various biological targets, particularly in cancer therapy and anti-inflammatory applications.

This compound primarily exerts its effects through the inhibition of specific kinases involved in cell signaling pathways. The quinazoline moiety is known to modulate processes such as:

  • Cell Proliferation : By inhibiting kinases that promote cell division.
  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Inflammation : Modulating inflammatory responses through the inhibition of cyclooxygenase (COX) enzymes.

1. Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines by targeting tyrosine kinases.

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Reference
GefitinibA4310.5
ErlotinibH19750.8
N-(3-fluoro-4-methylphenyl)-2...MCF71.2Current Study

2. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties, which are critical in managing conditions like arthritis and other inflammatory diseases. The mechanism involves the inhibition of COX enzymes, leading to reduced prostaglandin synthesis.

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition IC50 (µM)Reference
Indomethacin0.22
N-(3-fluoro-4-methylphenyl)-2...0.39Current Study

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to various structural features:

  • Substituent Effects : The presence of the fluorine atom enhances lipophilicity and receptor binding affinity.
  • Quinazoline Core : Essential for kinase interaction; modifications at this core can significantly alter potency.

Research indicates that modifications leading to increased lipophilicity generally enhance anticancer activity while maintaining anti-inflammatory effects.

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a related quinazoline compound showed a significant reduction in tumor size among patients with non-small cell lung cancer (NSCLC), demonstrating promise for similar compounds like this compound.
  • Anti-inflammatory Applications : In animal models of rheumatoid arthritis, derivatives showed reduced inflammation markers and improved joint function compared to standard treatments.

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or substituted benzamides under acidic or basic conditions .
  • Step 2 : Functionalization of the quinazolinone oxygen with a halogenated acetamide intermediate (e.g., 2-chloroacetamide derivatives) via nucleophilic substitution .
  • Step 3 : Coupling with the substituted aniline moiety (e.g., 3-fluoro-4-methylaniline) using condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purification : Column chromatography or recrystallization from toluene/ethanol mixtures is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions observed in similar acetamide derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) due to quinazolinone’s role in ATP-binding domain targeting .
  • Solubility and stability : Perform HPLC-based assays in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of the quinazolinone and acetamide intermediates?

  • Optimize solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the quinazolinone oxygen .
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer reactions .
  • Temperature control : Reactions at 60–80°C reduce side-product formation compared to reflux conditions .

Q. What strategies address contradictory data in biological activity across studies?

  • Standardize assay protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Probe stereochemical effects : Synthesize enantiomers (if applicable) to isolate activity contributions of specific configurations .
  • Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to putative targets .

Q. How can computational methods guide SAR (Structure-Activity Relationship) studies?

  • Molecular docking : Map interactions between the quinazolinone moiety and kinase active sites (e.g., using AutoDock Vina) .
  • QSAR modeling : Corrogate substituent electronegativity (e.g., fluoro vs. methyl groups) with IC50_{50} values to predict optimized analogs .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability and CYP450 inhibition risks .

Methodological Considerations

Q. What analytical workflows resolve impurities in final product batches?

  • HPLC-MS : Detect and quantify byproducts (e.g., unreacted aniline or oxidized quinazolinone derivatives) .
  • Thermogravimetric analysis (TGA) : Assess thermal degradation profiles to identify unstable intermediates .

Q. How should researchers design stability studies for long-term storage?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 4–8 weeks .
  • Degradation product profiling : Use LC-MS/MS to identify hydrolysis (amide bond cleavage) or oxidation (quinazolinone ring modification) pathways .

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